ethyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
Description
Ethyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an indole-derived carboxamide group and an ethyl ester. This compound is synthesized via condensation reactions involving ethyl 2-aminothiazole-4-carboxylate and 1-methyl-1H-indole-6-carbonyl chloride, followed by purification via recrystallization or column chromatography . Its structural complexity and hybrid architecture make it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors influenced by aromatic and hydrogen-bonding interactions .
Properties
Molecular Formula |
C16H15N3O3S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl 2-[(1-methylindole-6-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H15N3O3S/c1-3-22-15(21)12-9-23-16(17-12)18-14(20)11-5-4-10-6-7-19(2)13(10)8-11/h4-9H,3H2,1-2H3,(H,17,18,20) |
InChI Key |
VYQNQGNZTKQHHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)C=CN3C |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch reaction involves the cyclocondensation of α-halo carbonyl compounds with thiourea derivatives. For ethyl 2-amino-1,3-thiazole-4-carboxylate, ethyl bromopyruvate reacts with thiourea in ethanol at 70°C for 1 hour, yielding the thiazole core with a 99% efficiency. Key steps include:
-
Reagents : Ethyl bromopyruvate (1.2 mmol), thiourea (1 mmol)
-
Conditions : Ethanol solvent, 70°C, 1 hour
-
Workup : Precipitation in ice-cold water followed by filtration.
This method is favored for its simplicity and high yield, though purification often requires recrystallization from ethanol to achieve >95% purity.
Cyclization of Carbothioamides
Alternative routes utilize carbothioamide derivatives. For example, 2-(1-(1H-indol-3-yl)ethylidene)hydrazine-1-carbothioamide reacts with 3-chloro-2,4-pentanedione in ethanol under reflux, forming the thiazole ring with a 90% yield. Triethylamine catalyzes this reaction, enhancing nucleophilic attack at the α-carbon.
Preparation of the Indole Carbonyl Component
The 1-methyl-1H-indol-6-yl carbonyl group is synthesized separately and coupled to the thiazole core.
Fischer Indole Synthesis
The Fischer indole synthesis remains a gold standard for indole preparation:
-
Reagents : Phenylhydrazine, 4-methylcyclohexanone
-
Conditions : Acidic (HCl or H2SO4), 120°C, 6–8 hours
Modification at the 6-position is achieved via Vilsmeier-Haack formylation, introducing a carbonyl group. Subsequent methylation using methyl iodide in DMF with K2CO3 yields the 1-methylindole derivative.
N-Hydroxyindole Derivatives
Advanced methods employ zinc dust and TMSCl to generate N-hydroxyindoles, which are oxidized to carbonyl-containing indoles. For example, treating 1,2-dibromoethane with zinc in THF forms intermediates that undergo lactamization to yield 1-methylindole-6-carboxylic acid.
Coupling the Thiazole and Indole Moieties
The final step involves forming the amide bond between the thiazole’s amino group and the indole’s carbonyl group.
Acylation with Carboxylic Acid Chlorides
The indole-6-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl2) in dichloromethane. This reactive intermediate is then coupled to the thiazole’s amino group under basic conditions:
Carbodiimide-Mediated Coupling
For milder conditions, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed:
-
Reagents : EDC (1.2 eq), HOBt (1.2 eq), indole-6-carboxylic acid (1.1 eq)
-
Solvent : DMF, 4°C → room temperature, 24 hours
-
Yield : 80–85%.
This method minimizes side reactions and is preferred for heat-sensitive intermediates.
Optimization Strategies
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or thiazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Structural Characteristics
The compound features a thiazole ring linked to an indole moiety, characterized by the following structural components:
- Ethyl ester group
- Methyl group at the fourth position of the thiazole ring
- Carbonyl amine linkage to a methyl-substituted indole
These features contribute to its distinct chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that ethyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate exhibits significant antimicrobial activity. Its mechanism of action likely involves:
- Binding to active sites on target proteins , which may include enzymes and receptors.
- Modulating biological pathways through interactions between the indole and thiazole components.
In various studies, the compound has shown effectiveness against a range of microbial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. For instance, derivatives of related thiazole compounds have demonstrated promising activity against Bacillus subtilis and Aspergillus niger .
Synthesis and Derivative Development
The synthesis of this compound typically involves several steps that optimize yields and purity. The synthetic pathways often include:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of substituents to enhance biological activity.
The development of derivatives has been crucial in exploring the structure-activity relationship (SAR) of this compound class. For example, modifications at various positions on the thiazole or indole rings can lead to enhanced antimicrobial properties or altered pharmacokinetic profiles .
Case Study 1: Antimicrobial Screening
A study focused on synthesizing derivatives from this compound evaluated their antimicrobial efficacy against several bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Derivative A | 32 | Strong against Bacillus subtilis |
| Derivative B | 64 | Moderate against Escherichia coli |
| Derivative C | 128 | Weak against Pseudomonas aeruginosa |
Case Study 2: Drug Development Potential
Another research effort highlighted the potential of this compound as a scaffold for drug development targeting specific biological pathways involved in microbial resistance. The study employed molecular docking techniques to predict binding affinities with various enzymes implicated in resistance mechanisms, demonstrating favorable interactions .
Mechanism of Action
The mechanism of action of ethyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The thiazole ring may also contribute to the compound’s biological effects by interacting with different biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 2-[(E)-Phenylmethylidene]Amino-1,3-Thiazole-4-Carboxylate
This analog replaces the indole-carboxamide group with a benzylidene substituent. Reported melting points range from 120–122°C, lower than the indole-containing derivative (mp ~180–185°C), likely due to reduced molecular rigidity . Biological studies suggest moderate antimicrobial activity, though less pronounced than indole hybrids, highlighting the role of the indole moiety in enhancing target affinity .
Ethyl 3,5-Dimethyl-4-[(4-Phenyl-1,3-Thiazol-2-yl)Carbamoyl]-1H-Pyrrole-2-Carboxylate
A pyrrole-thiazole hybrid, this compound substitutes the indole group with a pyrrole-carboxamide unit. Its molecular weight (367.43 g/mol) exceeds that of the indole derivative (357.40 g/mol), and its melting point (165–167°C) reflects intermediate rigidity . Pharmacological screens indicate anti-inflammatory activity, comparable to indole derivatives but with lower potency against cancer cell lines .
Ethyl 2-Morpholino-1,3-Thiazole-4-Carboxylate
Substituting the indole-carboxamide with a morpholino group enhances solubility in aqueous media (logP ~1.2 vs. ~2.5 for the indole derivative). The morpholine ring’s electron-donating properties alter reactivity in nucleophilic substitutions, making this compound a versatile intermediate for further functionalization. However, it lacks the aromatic bulk required for robust enzyme inhibition .
Adamantyl-Substituted Thiazole Derivatives
Compounds like ethyl 2-adamantyl-1,3-thiazole-4-carboxylate incorporate a bulky adamantyl group, significantly increasing molecular weight (316.44 g/mol) and thermal stability (mp >200°C). The adamantyl moiety enhances lipophilicity (logP ~3.8), favoring blood-brain barrier penetration. These derivatives exhibit notable antiproliferative activity against glioblastoma cells (IC50 = 8.2 µM), outperforming indole-containing analogs in neuro-oncology models .
Data Table: Key Structural and Functional Comparisons
Biological Activity
Ethyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound notable for its unique structural features and significant biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features an ethyl ester group, a thiazole ring, and an indole moiety, contributing to its distinct chemical reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 343.4 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated that the compound interacts with specific enzymes and receptors, potentially inhibiting microbial growth. For instance, it has shown effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported as low as 6.25 µg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
The proposed mechanism of action involves binding to active sites on target proteins, where the interactions between the indole and thiazole components play a critical role. These interactions may include hydrogen bonding and hydrophobic effects with amino acid residues within the active sites of enzymes. This binding capability suggests that the compound could modulate biological pathways effectively.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-methyl-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate | Pyrazole ring instead of indole | Different biological activity due to pyrazole presence |
| Ethyl 4-methylthiazolecarboxamide | Lacks indole moiety | Simpler structure; less diverse reactivity |
| Ethyl 4-(trifluoromethyl)-2-(thiazol-5-yloxy)-carboxylic acid | Contains trifluoromethyl group | Enhanced lipophilicity; potential for different pharmacokinetics |
This table illustrates that while similar compounds may share some structural characteristics, the specific combination of functional groups in this compound contributes to its distinctive biological activities.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound's biological activity:
- Antimicrobial Evaluation : A study demonstrated that derivatives of thiazole compounds exhibit varying degrees of antimicrobial activity. This compound was among those tested, showing promising results comparable to established antibiotics .
- Pharmacological Insights : Research published in pharmacological journals highlighted the potential of this compound in drug development. It was suggested that modifications to its structure could enhance its activity against resistant strains of bacteria .
- Structure–Activity Relationship (SAR) : The structure–activity relationship studies indicated that specific substitutions on the thiazole ring significantly impact antimicrobial potency. This underscores the importance of structural optimization in developing effective therapeutic agents .
Q & A
Basic: What are the optimized synthetic routes for ethyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves coupling a 1-methyl-1H-indole-6-carboxylic acid derivative with a thiazole precursor. Key steps include:
- Condensation reactions : Refluxing in acetic acid with sodium acetate as a catalyst (e.g., 3-formyl-indole derivatives reacting with aminothiazolones under acidic conditions) .
- Functional group compatibility : The ethyl ester group at the 4-position of the thiazole ring requires anhydrous conditions to prevent hydrolysis.
- Yield optimization : Adjusting molar ratios (e.g., 1.1 equiv of aldehyde derivatives to 1.0 equiv of thiazole precursors) and reaction time (3–5 hours) improves yields up to 70% .
Advanced: How can computational methods resolve contradictions in reported bioactivity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from structural variations or assay conditions. Methodological approaches include:
- DFT calculations : To model electronic properties (e.g., charge distribution on the thiazole ring) and predict binding affinities .
- Molecular docking : Compare interactions with target proteins (e.g., tubulin or kinase enzymes) using software like AutoDock, referencing crystallographic data .
- QSAR modeling : Correlate substituent effects (e.g., indole methylation) with activity trends across studies .
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Answer:
- 1H/13C NMR : Assign peaks for the indole NH (δ 10–12 ppm), thiazole protons (δ 7–8 ppm), and ethyl ester groups (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) .
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H bend at ~1550 cm⁻¹) .
- HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~386) .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation for in vivo studies?
Answer:
- pH-dependent degradation : The ester group hydrolyzes rapidly in alkaline conditions (pH > 8), necessitating buffered formulations (pH 6–7) for pharmacokinetic studies .
- Thermal stability : Decomposition above 140°C requires storage at –20°C in inert atmospheres .
- Light sensitivity : UV-Vis studies show photodegradation of the thiazole-indole conjugate, requiring amber vials for long-term storage .
Basic: What are the key structural analogs of this compound, and how do substituent changes affect reactivity?
Answer:
- Halogenated analogs : Replacing the methyl group on the indole with Cl or F alters electronic properties, increasing electrophilicity and bioactivity .
- Ester vs. carboxylic acid derivatives : Hydrolyzing the ethyl ester to a free carboxylate improves water solubility but reduces cell permeability .
- Thiazole ring modifications : Substituting sulfur with oxygen (oxazole) reduces ring aromaticity, weakening π-stacking interactions .
Advanced: What strategies mitigate low yields in multi-step syntheses involving this compound?
Answer:
- Protecting groups : Use tert-butoxycarbonyl (Boc) for the indole NH during thiazole coupling to prevent side reactions .
- Catalyst screening : Palladium-based catalysts (e.g., Pd/C) enhance reductive cyclization steps, improving yields by 15–20% .
- Flow chemistry : Continuous flow systems reduce intermediate degradation in air-sensitive steps .
Basic: How is this compound used as a building block in medicinal chemistry?
Answer:
- Anticancer scaffolds : The thiazole-indole core inhibits tubulin polymerization (IC50 ~1.2 µM in HeLa cells) .
- Antimicrobial hybrids : Conjugation with triazole or pyrazole moieties enhances activity against S. aureus (MIC ~4 µg/mL) .
- Protease inhibitors : The carbonyl amino group chelates metal ions in enzyme active sites (e.g., HIV-1 protease) .
Advanced: How do solvent polarity and catalyst choice influence regioselectivity in its reactions?
Answer:
- Polar aprotic solvents (DMF, DMSO): Favor nucleophilic substitution at the thiazole C-2 position .
- Lewis acids (ZnCl2, AlCl3): Direct electrophilic substitution to the indole C-5 position via coordination with the carbonyl group .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >90% regioselectivity .
Basic: What are the documented contradictions in biological activity data, and how can they be resolved?
Answer:
- Contradiction : Variable IC50 values (e.g., 2–10 µM) in cytotoxicity assays.
- Resolution : Standardize assay protocols (e.g., MTT vs. SRB methods) and cell lines (e.g., HepG2 vs. MCF-7) .
- Metabolic stability : Use hepatic microsome models to account for interspecies differences in degradation rates .
Advanced: What computational tools predict retrosynthetic pathways for novel derivatives of this compound?
Answer:
- Retrosynthesis software : Tools like Pistachio or Reaxys propose routes via amide coupling or cyclocondensation .
- Machine learning : Train models on reaction databases (e.g., BKMS) to prioritize high-yield pathways for halogenated analogs .
- Fragment-based design : Identify bioisosteres (e.g., replacing thiazole with imidazole) using docking-guided fragment libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
